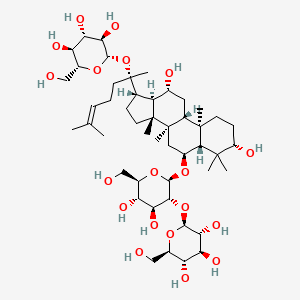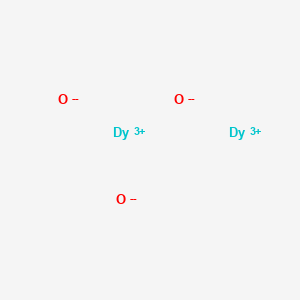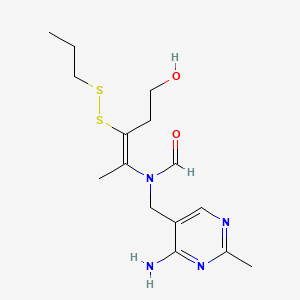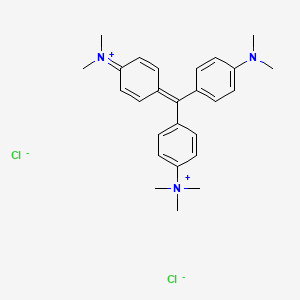
C12H20O4Sn
Vue d'ensemble
Description
The compound with the molecular formula C12H20O4Sn dibutyltin maleate . It is an organotin compound that features a tin atom bonded to two butyl groups and a maleate group. This compound is commonly used in various industrial applications, particularly as a stabilizer in the production of polyvinyl chloride (PVC) and other polymers.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Dibutyltin maleate can be synthesized through the reaction of dibutyltin oxide with maleic anhydride. The reaction typically occurs in an organic solvent such as toluene or xylene, under reflux conditions. The general reaction is as follows:
(C4H9)2SnO+C4H2O3→(C4H9)2Sn(C4H2O4)
where dibutyltin oxide reacts with maleic anhydride to form dibutyltin maleate.
Industrial Production Methods: In industrial settings, the production of dibutyltin maleate involves large-scale reactors where the reactants are mixed and heated under controlled conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the final product with high purity.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: Dibutyltin maleate can undergo oxidation reactions, particularly in the presence of strong oxidizing agents. This can lead to the formation of tin oxides and other by-products.
Reduction: The compound can be reduced using reducing agents such as lithium aluminum hydride, leading to the formation of dibutyltin hydride.
Substitution: Dibutyltin maleate can participate in substitution reactions where the maleate group is replaced by other ligands. This is often achieved using nucleophiles such as amines or thiols.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a suitable solvent like dichloromethane.
Major Products Formed:
Oxidation: Tin oxides and organic by-products.
Reduction: Dibutyltin hydride.
Substitution: Dibutyltin derivatives with different ligands.
Applications De Recherche Scientifique
Dibutyltin maleate has a wide range of applications in scientific research and industry:
Chemistry: It is used as a catalyst in organic synthesis, particularly in the formation of esters and amides.
Biology: The compound is studied for its potential biological activity, including its effects on enzyme function and cellular processes.
Medicine: Research is ongoing into its potential use in drug delivery systems and as an anticancer agent.
Industry: It is widely used as a stabilizer in the production of PVC and other polymers, helping to prevent degradation and improve material properties.
Mécanisme D'action
The mechanism by which dibutyltin maleate exerts its effects involves the interaction of the tin atom with various molecular targets. In biological systems, it can bind to thiol groups in proteins, affecting their function. The maleate group can also participate in reactions with cellular components, leading to changes in cellular processes. The compound’s ability to stabilize polymers is due to its interaction with the polymer chains, preventing degradation and improving thermal stability.
Comparaison Avec Des Composés Similaires
Dibutyltin dilaurate: Another organotin compound used as a catalyst and stabilizer.
Dibutyltin diacetate: Used in organic synthesis and as a stabilizer.
Dibutyltin oxide: A precursor to various dibutyltin compounds.
Uniqueness: Dibutyltin maleate is unique due to its specific structure, which includes the maleate group. This gives it distinct properties, such as its ability to act as a stabilizer in PVC production and its potential biological activity. Its reactivity with various nucleophiles and its role in catalysis also set it apart from other organotin compounds.
Propriétés
IUPAC Name |
(Z)-but-2-enedioate;dibutyltin(2+) | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H4O4.2C4H9.Sn/c5-3(6)1-2-4(7)8;2*1-3-4-2;/h1-2H,(H,5,6)(H,7,8);2*1,3-4H2,2H3;/q;;;+2/p-2/b2-1-;;; | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBLRPRYYSJUCZ-GRHBHMESSA-L | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn+2]CCCC.C(=CC(=O)[O-])C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCC[Sn+2]CCCC.C(=C\C(=O)[O-])\C(=O)[O-] | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H20O4Sn | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Related CAS |
53507-04-3 | |
| Details | Compound: 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-, homopolymer | |
| Record name | 1,3,2-Dioxastannepin-4,7-dione, 2,2-dibutyl-, homopolymer | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=53507-04-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Molecular Weight |
346.99 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.08.13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
78-04-6 | |
| Record name | Dibutyltin maleate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=78-04-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![methyl (E)-3-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybut-2-enoate](/img/structure/B7823037.png)


![aluminum;[[hydroxy(oxido)phosphoryl]oxy-oxidophosphoryl] hydrogen phosphate](/img/structure/B7823062.png)








